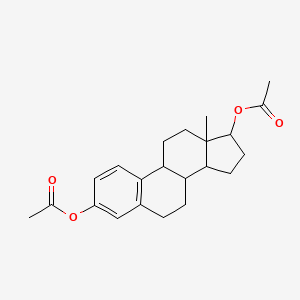

Estradiol, diacetate

Beschreibung

Molecular Formula

Estradiol diacetate has the molecular formula C₂₂H₂₈O₄ , with a molecular weight of 356.5 g/mol . The formula accounts for two acetyl groups (C₂H₃O₂) replacing hydroxyl groups at positions 3 and 17 of estradiol (C₁₈H₂₄O₂).

Stereochemical Features

The stereochemistry of estradiol diacetate is defined by five chiral centers at positions 8, 9, 13, 14, and 17, with configurations R, S, S, S, and S, respectively. The 17β-orientation of the acetate group is critical for maintaining estrogenic activity, as inversion to 17α diminishes receptor binding affinity.

Stereochemical Descriptors

- SMILES Notation :

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C - InChIKey :

VQHQLBARMFAKSV-AANPDWTMSA-N

These identifiers encode the spatial arrangement of atoms and stereochemical priorities, ensuring unambiguous representation in chemical databases.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic Properties

While direct X-ray diffraction data for estradiol diacetate are limited, its parent compound, β-estradiol, exhibits polymorphic behavior with at least four anhydrous forms and one hemihydrate. Estradiol derivatives often adopt orthorhombic or monoclinic crystal systems, with unit cell parameters influenced by hydrogen bonding and van der Waals interactions.

Key Structural Insights :

- Torsional Angles : The acetyloxy groups introduce torsional strain, altering the planarity of the A-ring compared to unmodified estradiol.

- Packing Arrangements : Steric hindrance from the 13-methyl group and acetyl substituents likely promotes a layered crystal lattice, as observed in related steroid esters.

Three-Dimensional Conformation

The 3D structure of estradiol diacetate, accessible via PubChem’s interactive model, reveals a bent conformation with the acetyl groups oriented axially. This geometry minimizes electronic repulsion between the ester carbonyls and the steroid core.

Comparative Structural Analysis with Related Estradiol Esters

Estradiol diacetate is one of several esterified derivatives designed to modulate bioavailability and pharmacokinetics. Below is a comparative analysis with common estradiol esters:

Structural Implications

- Acetate vs. Long-Chain Esters : The compact acetyl groups in estradiol diacetate reduce steric bulk compared to valerate or benzoate, facilitating faster enzymatic hydrolysis in vivo.

- Symmetry Effects : Diacetylation creates a symmetrical structure, potentially improving crystallinity and melting behavior relative to asymmetric esters.

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H28O4 |

|---|---|

Molekulargewicht |

356.5 g/mol |

IUPAC-Name |

(3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate |

InChI |

InChI=1S/C22H28O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,12,18-21H,4,6,8-11H2,1-3H3 |

InChI-Schlüssel |

VQHQLBARMFAKSV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Estradioldiacetat kann durch Veresterung von Estradiol mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin synthetisiert werden. Die Reaktion beinhaltet typischerweise das Lösen von Estradiol in einem geeigneten Lösungsmittel wie Dichlormethan, die Zugabe von Essigsäureanhydrid und Pyridin und das Zulassen, dass die Reaktion bei Raumtemperatur abläuft. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Estradioldiacetat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität, und die Reaktionsbedingungen sind auf höhere Ausbeuten und Reinheit optimiert. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um seine Eignung für weitere Anwendungen sicherzustellen .

Analyse Chemischer Reaktionen

Hydrolysis of Ester Groups

Estradiol diacetate undergoes hydrolysis to regenerate the parent estradiol molecule. The dual acetate esters (at positions 3 and 17β) are susceptible to both acidic and basic conditions:

-

Acidic Hydrolysis : Catalyzed by H⁺ ions, esters cleave via nucleophilic attack by water, forming carboxylic acids and estradiol.

-

Basic Hydrolysis : Sodium hydroxide or other bases facilitate saponification, yielding estradiol and acetate salts.

The hydrolysis mechanism involves two sequential ester cleavage steps, with each acetate group hydrolyzed independently. This reaction is reversible under mild conditions but becomes irreversible under strong acidic/basic environments .

3.1. Reduction and Oxidation

Estradiol diacetate can undergo redox reactions affecting functional groups beyond the ester moieties:

-

Ketone Reduction : DIBALH selectively reduces ketones to alcohols without affecting esters, as demonstrated in the synthesis of ent-17β-estradiol analogues .

-

Epimerization : Under acidic conditions, the C-17β hydroxyl group may epimerize to form 17α-isomers, though this is less common in the diacetate form due to ester protection.

3.2. Nucleophilic Substitution

The bromide intermediate generated during synthesis (Step 2 in Table 1) participates in substitution reactions. For example, treatment with aqueous NaHCO₃ can displace bromide with hydroxide, restoring the original ester functionality .

3.3. Cycloaddition Reactions

While not explicitly reported for estradiol diacetate, the steroid framework facilitates Diels-Alder reactions under appropriate conditions. The conjugated diene system in the A/B rings could act as a dienophile in such reactions .

Stability and Reactivity Considerations

-

Alkaline Conditions : Rapid hydrolysis in aqueous bases.

-

Nucleophilic Agents : Grignard reagents may attack ester carbonyls, though this is less likely under controlled conditions.

| Factor | Impact on Stability |

|---|---|

| pH < 2 | Moderate stability |

| pH > 8 | Rapid hydrolysis |

| Lewis Acids | Promote rearrangement |

Analytical and Structural Data

The compound’s molecular formula (C₂₂H₂₈O₄) and molecular weight (356.4553 g/mol) are consistent across sources . Key analytical data includes:

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy

Indications and Benefits:

Estradiol diacetate is primarily used in hormone replacement therapy (HRT) for postmenopausal women. It alleviates symptoms associated with menopause such as hot flashes, vaginal dryness, and mood swings. The hormone also plays a critical role in maintaining bone density and cardiovascular health.

Mechanism of Action:

Estradiol diacetate functions by binding to estrogen receptors, leading to various physiological effects including:

- Inhibition of bone resorption.

- Improvement in lipid profiles by increasing high-density lipoprotein (HDL) levels and decreasing low-density lipoprotein (LDL) levels.

- Regulation of the menstrual cycle in women undergoing HRT.

Contraception

Estradiol diacetate is often combined with progestins in oral contraceptive formulations. The combination prevents ovulation and regulates menstrual cycles.

Clinical Studies:

A significant clinical trial evaluated the safety and efficacy of an oral contraceptive containing ethynodiol diacetate and ethinyl estradiol. The study involved 7,759 women over several months, reporting a pregnancy rate of 0.7% during the first three months of use, indicating high efficacy . The study also noted side effects such as nausea and headaches but concluded that the benefits outweighed the risks for most users .

Treatment of Hormone-Sensitive Cancers

Estradiol diacetate has applications in treating certain hormone-sensitive cancers, including breast cancer and prostate cancer. In these cases, it is used to palliate symptoms rather than as a curative treatment.

Case Studies:

- A study highlighted the use of estradiol in managing metastatic breast cancer, where it was found effective in reducing symptoms related to tumor burden .

- Another report discussed its role in androgen-dependent prostate cancer treatment, emphasizing its utility in symptom management .

Research on Cognitive Effects

Recent studies have explored the cognitive effects of estradiol diacetate as part of menopausal hormone therapy (MHT). Research indicates that transdermal administration may improve cognitive functions such as memory without impairing performance in other cognitive domains .

Comparative Efficacy Studies

A comparative study analyzed estrogen exposure from different delivery methods (oral vs. transdermal) and their respective impacts on serum estrogen levels. Results indicated that transdermal routes might offer better control over estrogen levels while minimizing systemic side effects .

Data Summary Table

| Application | Indications | Key Findings |

|---|---|---|

| Hormone Replacement Therapy | Menopausal symptoms | Reduces hot flashes; improves bone density |

| Contraception | Prevents ovulation | Pregnancy rate of 0.7% in clinical trials |

| Cancer Treatment | Breast & prostate cancers | Effective in symptom palliation |

| Cognitive Effects | Cognitive function during MHT | Positive effects on memory; no impairment noted |

| Comparative Efficacy | Different administration methods | Transdermal methods show better estrogen control |

Wirkmechanismus

Estradiol diacetate is similar to other estrogen esters, such as:

Estradiol acetate: The monoacetate ester of estradiol.

Estradiol 17β-acetate: Another monoacetate ester of estradiol.

Uniqueness: Estradiol diacetate is unique in that it contains two acetate groups, one at the C3 position and another at the C17β position, which distinguishes it from the monoesters. This structural difference may influence its pharmacokinetic properties and biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Differences

Estradiol diacetate is distinguished from other estrogen derivatives by its dual acetate groups. Key structural analogs include:

Pharmacokinetic and Enzymatic Activity

- Paraoxonase (PON) Enzyme Interaction: Estradiol diacetate exhibits significantly higher hydrolysis rates by paraoxonase enzymes compared to monoesters. For example, recombinant human PON1 hydrolyzes estradiol diacetate at 55.4 µmol/min/mg, whereas 17β-estradiol acetate shows only 1.06 µmol/min/mg activity . This suggests diacetate forms are more efficiently metabolized to active estradiol.

- Bioavailability: Estradiol diacetate’s dual esterification delays hepatic first-pass metabolism, improving bioavailability over unmodified estradiol. However, ethynodiol diacetate, when combined with ethinyl estradiol (e.g., in Demulen®), achieves near-complete (>99%) recovery in pharmaceutical formulations, indicating superior formulation stability .

Q & A

Q. What are the structural characteristics of estradiol diacetate, and how do they influence its pharmacokinetic properties in preclinical models?

Estradiol diacetate is an esterified derivative of estradiol, where two acetate groups enhance lipophilicity, potentially prolonging half-life and altering tissue distribution. Structural analogs like estradiol benzoate (D01953) and hexestrol diacetate (D02018) in the estrogen signaling pathway (KEGG PATHWAY) demonstrate how esterification modulates receptor binding and metabolic stability . Researchers should compare these structural features using spectroscopic methods (e.g., NMR, HPLC) and correlate them with bioavailability studies in animal models.

Q. What safety protocols are critical when handling estradiol diacetate in laboratory settings?

Estradiol diacetate requires handling by trained personnel in controlled environments (e.g., fume hoods, PPE). While supplier guidelines (e.g., MedChemExpress) emphasize restricted use for research, institutional safety protocols should supersede these, incorporating hazard assessments and waste disposal procedures compliant with biomedical ethics . Ethical review boards (e.g., IRB) must approve protocols involving human or animal subjects to mitigate exposure risks .

Q. How can researchers validate the purity and stability of estradiol diacetate in long-term storage?

Analytical techniques like HPLC-MS and UV-Vis spectroscopy are recommended for purity validation. Stability studies should assess degradation under varying temperatures and humidity, with data recorded in triplicate. Cross-referencing with databases like NIST Chemistry WebBook (where available) ensures methodological rigor, though estradiol diacetate-specific data may require extrapolation from structurally similar esters .

Advanced Research Questions

Q. How should dose-response studies for estradiol diacetate be designed to minimize confounding variables in endocrine research?

Use randomized block designs to control for endogenous hormone fluctuations and interspecies variability. Preclinical models (e.g., ovariectomized rodents) reduce confounding from natural estradiol levels. Statistical power analysis, guided by tools like G*Power, ensures adequate sample sizes. Consult statisticians early to select non-linear regression models for dose-effect curves .

Q. What statistical methods resolve non-linear relationships in estradiol diacetate’s receptor binding assays?

Logistic regression or Hill equation models are suitable for sigmoidal dose-response data. For heteroscedasticity, apply weighted least squares or robust regression. Tools like R’s drc package or GraphPad Prism facilitate curve fitting, with residuals analyzed to validate assumptions . Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can contradictory data on estradiol diacetate’s tissue-specific effects be methodologically addressed?

Conduct systematic reviews to identify methodological disparities (e.g., assay sensitivity, model organism sex/age). Meta-analyses using random-effects models quantify heterogeneity. In vitro/in vivo correlation (IVIVC) studies reconcile discrepancies, while pathway enrichment analysis (e.g., KEGG) identifies overlooked mechanistic pathways .

Q. What multi-omics strategies elucidate estradiol diacetate’s systemic effects beyond classical estrogen receptor signaling?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets to map non-canonical pathways. Semantic search tools (e.g., Elsevier’s FAIR datasets) identify relevant omics repositories. Use hierarchical clustering and pathway overrepresentation analysis (e.g., DAVID) to prioritize novel targets .

Data Presentation and Ethical Compliance

Q. How should researchers present estradiol diacetate data to meet journal standards?

Tables must be self-explanatory, with Roman numerals (Table I, II) and footnotes for abbreviations. Figures should highlight dose-response trends or pathway maps, citing permissions for adapted content. Follow Clinical Chemistry guidelines for statistical reporting, including p-values, effect sizes, and software versions .

Q. What ethical considerations are paramount in estradiol diacetate studies involving human tissues?

Informed consent protocols must detail potential risks (e.g., hormonal effects). Anonymize data to comply with GDPR/HIPAA. Reference institutional ethical codes (e.g., IRB guidelines) in methodology sections, and disclose conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.